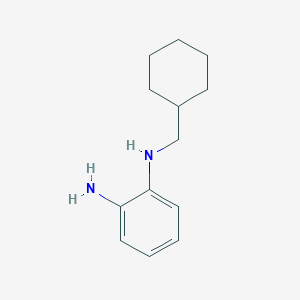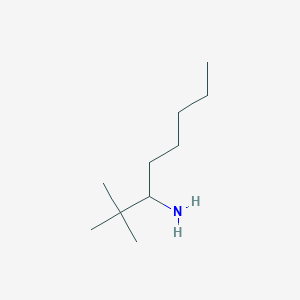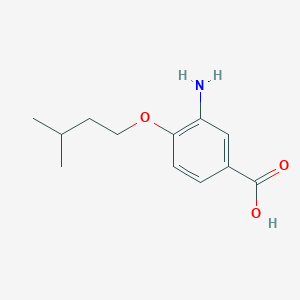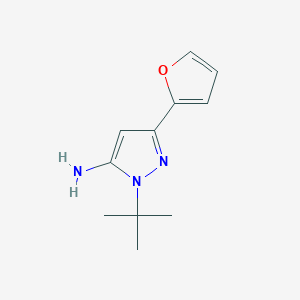
N-(2-tert-butylphényl)-2-chloropropanamide
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butylphenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butylphenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalyse
N-(2-tert-butylphényl)-2-chloropropanamide: est utilisé en organocatalyse pour faciliter la synthèse énantiosélective de molécules chirales complexes . Ce composé joue un rôle crucial dans le développement de stratégies de catalyse organique asymétrique, essentielles pour la création de médicaments à haute pureté et efficacité.
Synthèse de molécules chiraux axiales
Le composé est instrumental pour cibler le contrôle à distance de la chiralité axiale dans les succinimides, y compris les dérivés de N-(2-tert-butylphényl) . Il aide dans la stratégie de désymétrisation, qui est essentielle pour synthétiser des molécules chiraux axiales qui ont un potentiel significatif comme médicaments, ligands et catalyseurs.
Réactivité vinylogue
Dans le domaine de la réactivité vinylogue, This compound contribue à la synthèse d'oxindoles portant des groupes 3-alkylidène non symétriques . Ceci est particulièrement difficile en raison de la réactivité réduite et du contrôle stéréochimique à ces positions, ce qui rend le rôle du composé d'autant plus crucial.
Atropisomérie
Le composé est essentiel dans l'étude de l'atropisomérie, une forme de chiralité causée par une rotation restreinte autour d'un axe de liaison . Il est utilisé pour construire des échafaudages d'amides atropisomériques non-biaryliques portant un axe C–N, qui sont largement utilisés en pharmacie et en science agricole.
Synthèse asymétrique catalytique
This compound: est impliqué dans des stratégies de synthèse asymétrique catalytique pour accéder à des atropisomères non-biaryliques tournant autour d'un axe chiral C–N . Cela inclut le développement de méthodologies axées sur les réactions de catalyse par métaux de transition, amines chirales et acide phosphorique.
Transformations en fin de synthèse
La structure du composé permet des transformations en fin de synthèse dans la synthèse de composés atropisomériques . Ceci est significatif pour l'industrie pharmaceutique, où les modifications aux étapes finales peuvent adapter les propriétés des principes actifs pharmaceutiques.
Catalyse par énamine
Dans le cadre de la catalyse par énamine, This compound est utilisé pour catalyser des réactions impliquant la formation d'ions iminium, qui sont des intermédiaires importants dans la synthèse d'une large gamme de composés organiques .
Réaction de Friedel-Crafts
Enfin, le composé trouve une application dans la réaction de Friedel-Crafts, une pierre angulaire de la chimie organique synthétique . Il est utilisé pour introduire des groupes tert-butylphényle dans d'autres molécules, ce qui peut modifier considérablement leurs propriétés chimiques et physiques.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)


![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)


![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)


![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)

![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)
